![molecular formula C16H28N2 B1523110 1-[2-(Adamantan-1-YL)ethyl]piperazine CAS No. 1152842-97-1](/img/structure/B1523110.png)

1-[2-(Adamantan-1-YL)ethyl]piperazine

Overview

Description

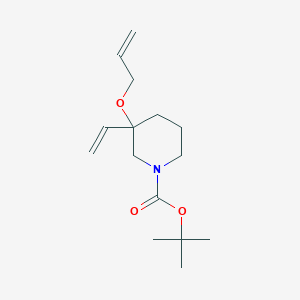

“1-[2-(Adamantan-1-YL)ethyl]piperazine” is a chemical compound with the molecular formula C16H28N2 . It has a molecular weight of 248.41 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “1-[2-(Adamantan-1-YL)ethyl]piperazine” is complex due to the presence of the adamantane group. The adamantane group is a three-dimensional, cage-like structure composed of four connected cyclohexane rings in chair conformations .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Scientific Research Applications

Reactivity and Adsorption Properties

- DFT and MD Simulation Studies : Investigated the local reactive properties, ALIE, and Fukui functions of a triazole derivative incorporating an adamantanyl and piperazine structure. This study provides insights into the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).

Pharmacological Potential

- Antimicrobial and Antiviral Activities : Research on adamantane-piperazine derivatives has shown significant antimicrobial and antiviral activities, highlighting their potential as therapeutic agents in treating various infections (El-Emam et al., 2004).

- Inhibitors of Soluble Epoxide Hydrolase : Adamantane-piperazine derivatives have been studied as inhibitors of soluble epoxide hydrolase, indicating their potential use in treating hypertension and inflammation (Li et al., 2006).

Synthesis and Characterization

- Novel Synthesis Approaches : There have been various studies focusing on the synthesis of adamantane-piperazine derivatives, showcasing the diverse chemical properties and potential applications of these compounds in different fields (Al-Omar et al., 2010).

- Structural Characterization : Detailed quantum chemical calculations of adamantane-piperazine compounds provide insights into their molecular properties, which can be crucial for their practical applications in pharmaceuticals and materials science (El-Emam et al., 2012).

Antitumor Properties

- Antiproliferative Activity : Certain adamantane-piperazine derivatives have been synthesized and evaluated for their antitumor properties, indicating their potential in cancer therapy (Fytas et al., 2015).

Hemostatic Activity

- Blood Coagulation Influence : Studies have shown that adamantane-piperazine derivatives can significantly affect the blood coagulation system, pointing to their potential use in developing hemostatic agents (Pulina et al., 2017).

Future Directions

The future directions of research on “1-[2-(Adamantan-1-YL)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The high reactivity of these compounds offers extensive opportunities for their utilization in various fields .

Mechanism of Action

Adamantane is a diamondoid of four fused cyclohexane rings arranged in the “armchair” configuration. It is unique due to its rigidity and high resistance to thermal and chemical stresses. Adamantane derivatives have been studied for their antiviral, anti-Parkinson, and other potential therapeutic effects .

Piperazine is a cyclic organic compound that has been used in various pharmaceuticals, including antipsychotics and antihistamines. It is known to act as a GABA receptor agonist, causing hyperpolarization of nerve endings, which can result in flaccid paralysis .

properties

IUPAC Name |

1-[2-(1-adamantyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,17H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZAADIADNVYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)

![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)